1-(1-金刚烷基)丙烷-1-胺

描述

1-(1-Adamantyl)propan-1-amine, also known as 1-adamantane, is an organic compound that has been studied for its potential applications in the fields of chemistry, biochemistry, and medicine. It is a saturated hydrocarbon with a molecular formula of C10H16N and a molecular weight of 152.25 g/mol. 1-Adamantane has a unique structure, consisting of a single ring of ten carbon atoms, with an amine group attached to one of the carbons. This compound has been the subject of much research, due to its potential use in drug design and synthesis, as well as its potential applications in the field of biochemistry and medicine.

科学研究应用

药物化学

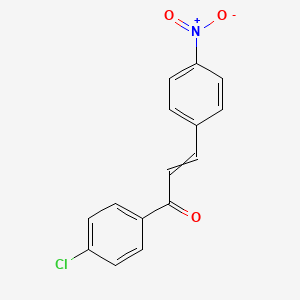

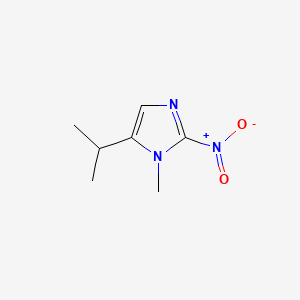

1-(1-金刚烷基)丙烷-1-胺: 由于其金刚烷结构,在药物化学中得到应用,金刚烷结构以其生物活性而闻名。该化合物的独特几何形状使其能够与各种生物靶标相互作用,使其成为药物开发的有价值的支架。 它已被探索用于治疗病毒感染、帕金森病和阿尔茨海默病等疾病的潜力,其中金刚烷部分显示出神经保护作用 {svg_1}.

催化剂开发

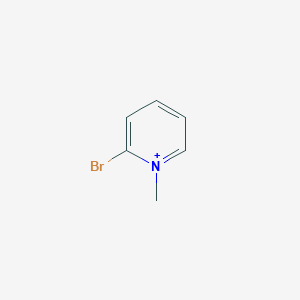

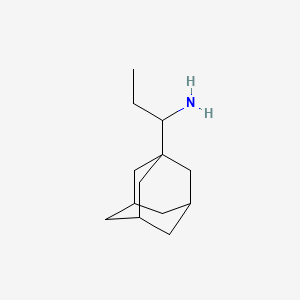

在催化剂开发领域,1-(1-金刚烷基)丙烷-1-胺用作创建新型催化剂的构建块。其刚性结构可以增强催化剂在恶劣条件下的稳定性,这对工业化学过程至关重要。 研究人员正在研究其在不对称合成和其他需要高精度和稳定性的催化反应中的应用 {svg_2}.

纳米材料

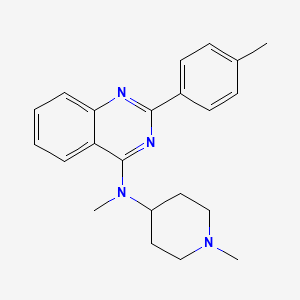

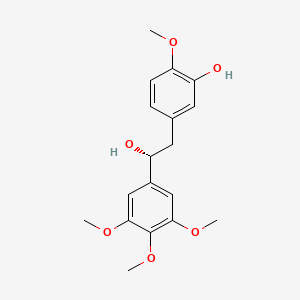

1-(1-金刚烷基)丙烷-1-胺在纳米材料中的应用基于其赋予结构刚性和稳定性的能力。该化合物用于修饰纳米粒子的表面性质,改善其与生物系统的相互作用,以实现靶向药物递送。 它还有助于开发用于基因或药物的纳米载体,提高其递送效率 {svg_3}.

蛋白质组学研究

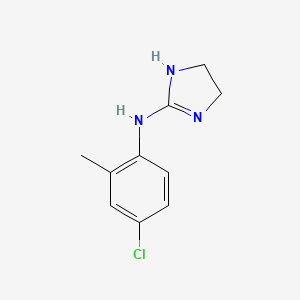

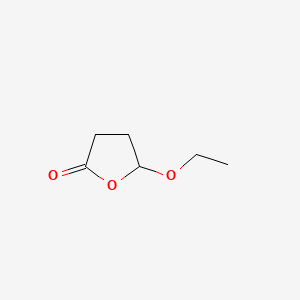

在蛋白质组学中,1-(1-金刚烷基)丙烷-1-胺用作蛋白质修饰试剂。 它可以用于将金刚烷部分引入肽和蛋白质中,然后可以用于进一步的功能研究或作为生物测定中的探针 {svg_4}.

表面识别研究

该化合物的结构使其适用于表面识别研究,特别是在新型药物递送系统的设计中。 它可以掺入脂质体、环糊精和树枝状大分子中,这些物质用于识别和结合特定分子,从而增强治疗剂的特异性和功效 {svg_5}.

自由基官能化

1-(1-金刚烷基)丙烷-1-胺: 参与自由基官能化方法,以获得取代的金刚烷和金刚石烷。这些方法对于合成具有多种官能团的化合物至关重要,这些化合物在有机电子学和光子学等各个领域都有应用。 金刚烷笼的稳定性允许选择性官能化,这是合成复杂分子的关键步骤 {svg_6}.

安全和危害

未来方向

The synthesis of various polymers carrying bulky and rigid adamantyl substituents in their side chains is a topic of ongoing research . The unique properties of adamantyl-substituted polymers, such as extremely high glass transition temperatures and high thermal stability, make them promising materials for future applications .

作用机制

Target of Action

Adamantane derivatives, which include 1-(1-adamantyl)propan-1-amine, are known to have diverse applications in medicinal chemistry, catalyst development, and nanomaterials due to their unique structural, biological, and stimulus-responsive properties .

Mode of Action

The synthesis of substituted adamantanes and higher diamondoids, which include 1-(1-adamantyl)propan-1-amine, is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .

Biochemical Pathways

It’s worth noting that biogenic amines, which include 1-(1-adamantyl)propan-1-amine, are formed by the decarboxylation of amino acids or amination and transamination of aldehydes and ketones during standard metabolic processes .

Pharmacokinetics

The incorporation of adamantane fragments in pharmaceuticals is known to improve the lipophilicity and stability of drugs .

Result of Action

The adamantane derivatives have been shown to possess unique structural, biological, and stimulus-responsive properties .

Action Environment

The synthesis of substituted adamantanes and higher diamondoids, which include 1-(1-adamantyl)propan-1-amine, is known to involve radical-based functionalization reactions that directly convert diamondoid c–h bonds to c–c bonds .

生化分析

Biochemical Properties

1-(1-Adamantyl)propan-1-amine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. The compound is known to interact with sigma receptors, particularly sigma-1 receptors, which are involved in modulating different proteins, including N-methyl-D-aspartate receptors and calcium ion channels . These interactions can influence various cellular processes and have potential therapeutic implications.

Cellular Effects

1-(1-Adamantyl)propan-1-amine has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with sigma-1 receptors can lead to changes in calcium ion flux and modulation of neurotransmitter release, impacting neuronal cells . Additionally, its high lipophilicity enhances its permeability and adsorption in cell membranes, facilitating its cellular effects .

Molecular Mechanism

The molecular mechanism of 1-(1-Adamantyl)propan-1-amine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s adamantane structure allows it to fit into hydrophobic pockets of proteins, enhancing its binding affinity. It has been observed to inhibit certain enzymes and modulate receptor activity, leading to downstream effects on cellular signaling pathways . These interactions can result in altered gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(1-Adamantyl)propan-1-amine can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, but its degradation products can also have biological activity . Long-term exposure to 1-(1-Adamantyl)propan-1-amine in in vitro and in vivo studies has demonstrated sustained effects on cellular processes, including prolonged modulation of receptor activity and enzyme inhibition .

Dosage Effects in Animal Models

The effects of 1-(1-Adamantyl)propan-1-amine vary with different dosages in animal models. At lower doses, the compound has been observed to have therapeutic effects, such as neuroprotection and modulation of neurotransmitter release . At higher doses, toxic or adverse effects can occur, including disruption of cellular homeostasis and potential cytotoxicity . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications.

Metabolic Pathways

1-(1-Adamantyl)propan-1-amine is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound undergoes metabolic transformations, including oxidation and conjugation reactions, leading to the formation of metabolites . These metabolic pathways can influence the compound’s bioavailability and activity, as well as its effects on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of 1-(1-Adamantyl)propan-1-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound’s high lipophilicity facilitates its diffusion across cell membranes, allowing it to reach intracellular targets . Additionally, binding proteins can influence its localization and accumulation within specific tissues, impacting its overall distribution and activity.

Subcellular Localization

1-(1-Adamantyl)propan-1-amine exhibits specific subcellular localization, which can affect its activity and function. The compound is known to localize within cellular membranes and organelles, such as the endoplasmic reticulum and mitochondria . Targeting signals and post-translational modifications can direct the compound to these compartments, where it can exert its effects on cellular processes and signaling pathways.

属性

IUPAC Name |

1-(1-adamantyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N/c1-2-12(14)13-6-9-3-10(7-13)5-11(4-9)8-13/h9-12H,2-8,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKPSOUZGYPZAHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C12CC3CC(C1)CC(C3)C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70975615 | |

| Record name | 1-(Adamantan-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70975615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

60196-90-9 | |

| Record name | Adapromine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60196-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adapromine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060196909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Adamantan-1-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70975615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-Methylphenyl)-3-[[(5-methyl-3-thiophenyl)-oxomethyl]amino]thiourea](/img/structure/B1194343.png)

![4-[4-(3-Methyl-4-nitrophenoxy)butoxy]benzonitrile](/img/structure/B1194348.png)

![1,3-Dimethyl-5-[1-(1-phenylethylamino)propylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1194352.png)

![2-[[5-(2-furanyl)-4-(2-furanylmethyl)-1,2,4-triazol-3-yl]thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B1194353.png)

![1-Cycloheptylmethyl-4-{[1-(2,7-dichloro-9H-xanthen-9-yl)-methanoyl]-amino}-1-methyl-piperidinium](/img/structure/B1194358.png)

![(4aS,6aS,6bR,9R,10S,12aR)-10-[3-[3,5-dihydroxy-6-methyl-4-(3,4,5-trihydroxytetrahydropyran-2-yl)oxy-tetrahydropyran-2-yl]oxy-4,5-dihydroxy-tetrahydropyran-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B1194360.png)